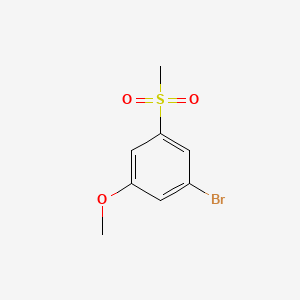
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene typically involves multiple steps One common method starts with the bromination of 3-methoxyanisole to introduce the bromine atom at the meta positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the functional groups on the benzene ring play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme active sites in biological systems to catalytic sites in industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1-bromo-4-(methylsulfonyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring. This combination allows for a wide range of chemical reactivity and makes the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrO3S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
1-bromo-3-methoxy-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,1-2H3 |
InChI Key |
ULOODDSURQASHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







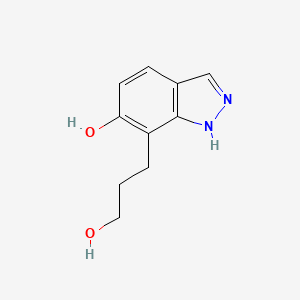
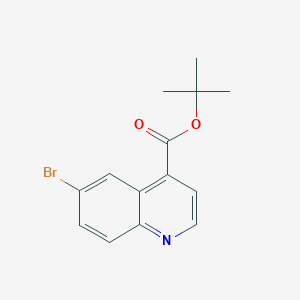
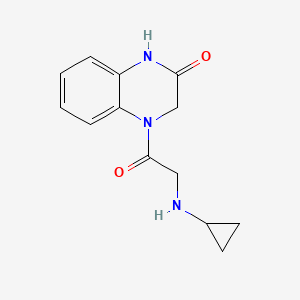



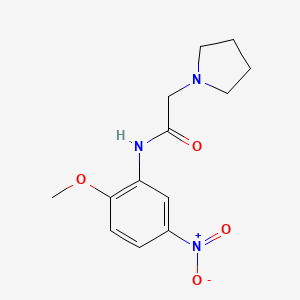
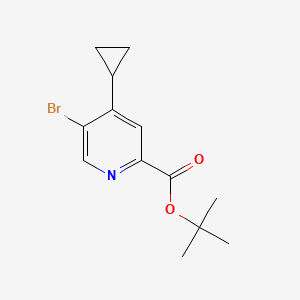
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
